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molecular formula C20H38O B8577382 3,7,11,15-Tetramethylhexadec-2-enal CAS No. 120467-03-0

3,7,11,15-Tetramethylhexadec-2-enal

Cat. No. B8577382
M. Wt: 294.5 g/mol
InChI Key: RAFZYSUICBQABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703922B2

Procedure details

Under a nitrogen atmosphere, 17.4 mL (202 mmol) of oxalyl chloride was dissolved in methylene chloride (300 mL). 36 mL (0.51 mol) of dimethyl sulfoxide was slowly added dropwise to the mixture at −78° C. After the mixture was stirred for 15 min, 50 g (0.17 mol) of phytol was added, followed by stirring for 1 hour at the same temperature. After addition of 94 mL (0.68 mol) of triethylamine, the reaction mixture was allowed to warm up to room temperature. The mixture was concentrated with methylene chloride, and the residue was diluted with diethylether, and the solution was washed saturated brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 3,7,11,15-tetramethylhexadec-2-en-1-al as a crude product.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
94 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][CH:12]([CH2:14][CH2:15][CH2:16][C@H:17]([CH2:19][CH2:20][CH2:21][C@H:22]([CH2:24][CH2:25][CH2:26]/[C:27](=[CH:29]/[CH2:30][OH:31])/[CH3:28])[CH3:23])[CH3:18])[CH3:13].C(N(CC)CC)C>C(Cl)Cl>[CH3:28][C:27]([CH2:26][CH2:25][CH2:24][CH:22]([CH3:23])[CH2:21][CH2:20][CH2:19][CH:17]([CH3:18])[CH2:16][CH2:15][CH2:14][CH:12]([CH3:13])[CH3:11])=[CH:29][CH:30]=[O:31]

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Step Four
Name
Quantity
94 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour at the same temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated with methylene chloride
ADDITION
Type
ADDITION
Details
the residue was diluted with diethylether
WASH
Type
WASH
Details
the solution was washed saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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